molecular formula C7H9ClO3 B13189880 Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13189880
M. Wt: 176.60 g/mol
InChI Key: MLYGHTDTULEBDL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₇H₉ClO₃ and a molecular weight of 176.60 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a single oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction:

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigating the biological activity of spirocyclic compounds and their potential as pharmaceutical agents.

    Medicine: Exploring the compound’s potential therapeutic effects and its use in drug development.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3

InChI Key

MLYGHTDTULEBDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC2)Cl

Origin of Product

United States

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